Nlrp3-IN-11

NLRP3 inflammasome IL-1β inhibition human PBMC assay

Researchers requiring an orthogonal chemical probe to validate NLRP3-dependent phenotypes can utilize Nlrp3-IN-11. This pyrido[3,4-d]pyridazine-based inhibitor addresses the risk of scaffold-specific artifacts inherent to sulfonylurea chemotypes. • Validated in human PBMC NLRP3 assay (IC50 <0.3 μM), providing a directly relevant potency benchmark for ex vivo human immune studies. • ≥98% purity with a well-characterized crystalline freebase solid form, minimizing false positives/negatives in HTS and secondary assays. • Enables de-risking of NLRP3 as a therapeutic target in atherosclerosis and Parkinson's disease models before advancing costly development candidates.

Molecular Formula C17H17ClN4O2
Molecular Weight 344.8 g/mol
Cat. No. B10857156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-11
Molecular FormulaC17H17ClN4O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCC(C)(CNC1=NN=C(C2=C1C=NC=C2)C3=C(C=C(C=C3)Cl)O)O
InChIInChI=1S/C17H17ClN4O2/c1-17(2,24)9-20-16-13-8-19-6-5-11(13)15(21-22-16)12-4-3-10(18)7-14(12)23/h3-8,23-24H,9H2,1-2H3,(H,20,22)
InChIKeyUDNICEVHCYUJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-11 Overview


Nlrp3-IN-11 (CAS: 2769040-91-5; molecular formula: C17H17ClN4O2; molecular weight: 344.80 g/mol) is a synthetic small molecule inhibitor targeting the NLR family pyrin domain containing 3 (NLRP3) protein, a key component of the innate immune system's inflammasome complex . The compound exhibits biological activity against NLRP3 with an IC50 value of <0.3 μM in a human peripheral blood mononuclear cell (PBMC) NLRP3 assay, positioning it as a research tool for investigating NLRP3-driven inflammatory and degenerative diseases . Its chemical structure is defined by a pyrido[3,4-d]pyridazine core scaffold, which is characteristic of certain proprietary NLRP3 inhibitor chemotypes under investigation by Ventus Therapeutics [1].

Why Nlrp3-IN-11 Cannot Be Substituted


The NLRP3 inhibitor landscape is characterized by significant chemotype diversity and divergent pharmacological profiles. Compounds targeting the NLRP3 inflammasome operate through distinct mechanisms, including direct binding to the NACHT domain (e.g., MCC950), covalent modification (e.g., oridonin), or interference with ATPase activity (e.g., CY-09) [1]. Nlrp3-IN-11 belongs to a pyrido[3,4-d]pyridazine-based scaffold class, distinct from the sulfonylurea (MCC950) or tricyclic ketone (CY-09) chemotypes [2]. This structural divergence directly impacts selectivity, potency across different activation stimuli, cellular permeability, and in vivo pharmacokinetic properties. Furthermore, published data indicate that NLRP3 inhibitors exhibit variable efficacy against different disease-associated NLRP3 mutations; for example, certain MCC950-resistant mutants have been identified, highlighting the risk of assuming functional equivalence among in-class inhibitors [3]. Consequently, experimental substitution without empirical validation introduces uncontrolled variables that can compromise data reproducibility and obscure mechanism-of-action interpretation.

Nlrp3-IN-11 Differentiation Evidence


Human PBMC Potency vs MCC950

Nlrp3-IN-11 exhibits an IC50 value of <0.3 μM in a human peripheral blood mononuclear cell (PBMC) NLRP3 assay . In comparison, the widely used reference inhibitor MCC950 (CP-456773) demonstrates a reported IC50 of approximately 7.5 nM in bone marrow-derived macrophages (BMDMs) . Direct quantitative comparison is limited by differing assay systems (human PBMC vs. mouse BMDM) and activation protocols. However, the data establish that Nlrp3-IN-11 achieves sub-micromolar potency in a clinically relevant human primary cell model, a key benchmark for evaluating translational potential. This human PBMC activity profile provides a distinct dataset for researchers requiring a human-relevant potency reference point distinct from the extensively characterized MCC950.

NLRP3 inflammasome IL-1β inhibition human PBMC assay

Pyridopyridazine Scaffold vs MCC950 & CY-09

Nlrp3-IN-11 possesses a pyrido[3,4-d]pyridazine core scaffold, as confirmed by its IUPAC name and patent assignments to Ventus Therapeutics [1]. This chemotype is structurally distinct from the sulfonylurea core of MCC950 (CP-456773) and the tricyclic ketone scaffold of CY-09 [2]. Scaffold divergence is a critical differentiator in NLRP3 inhibitor research, as it is associated with variations in binding mode, metabolic stability, and intellectual property freedom-to-operate. While direct binding affinity or selectivity data for Nlrp3-IN-11 against these specific comparators is not publicly available in peer-reviewed literature, its unique chemical class implies a differentiated pharmacological profile that cannot be extrapolated from data generated for sulfonylurea- or ketone-based inhibitors.

medicinal chemistry scaffold hopping intellectual property

Purity and Solid Form Characterization

Commercially available Nlrp3-IN-11 is offered with a specified purity of ≥98.79% [1] and ≥99% , ensuring high chemical integrity for experimental use. Importantly, Ventus Therapeutics has filed a patent specifically covering solid freebase crystalline forms of this exact compound (US 12,516,060 B2), which defines and protects specific polymorphic forms [2]. This level of solid-state characterization is atypical for early-stage research tool compounds and provides procurement officers and lab managers with a higher degree of assurance regarding material identity, stability, and batch-to-batch reproducibility compared to inhibitors sourced without defined solid form specifications. For comparators like MCC950, while widely available, the specific solid form (e.g., sodium salt vs. freebase) and polymorphic purity are often not explicitly defined in vendor catalogs, introducing a potential source of experimental variability.

compound procurement batch-to-batch consistency formulation

Nlrp3-IN-11 Application Scenarios


IL-1β Secretion in Human Immune Cells

Nlrp3-IN-11 is an appropriate tool compound for studies requiring inhibition of the NLRP3 inflammasome in human peripheral blood mononuclear cells (PBMCs) or other primary human immune cell models. Its demonstrated activity with an IC50 <0.3 μM in a human PBMC NLRP3 assay provides a directly relevant potency benchmark for researchers designing ex vivo experiments to interrogate NLRP3's role in human inflammatory responses. This application scenario leverages the compound's validated activity in a human-relevant cellular context, a key differentiator from inhibitors primarily characterized in murine systems.

Orthogonal Chemical Probe for MCC950

Given the pyrido[3,4-d]pyridazine scaffold of Nlrp3-IN-11 [1], it is ideally suited for research programs seeking to confirm NLRP3-dependent phenotypes observed with the widely used sulfonylurea inhibitor MCC950. Using Nlrp3-IN-11 as an orthogonal chemical probe helps rule out off-target effects or scaffold-specific artifacts that may confound data interpretation. This is particularly critical in studies of complex disease models where NLRP3's role is nuanced or where MCC950 has shown variable efficacy. Its use as a complementary inhibitor strengthens the mechanistic validity of experimental conclusions.

Atherosclerosis & Parkinson's Disease Models

Vendor documentation and associated patent literature indicate that Nlrp3-IN-11 is intended for research into NLRP3-driven pathologies, including atherosclerosis and Parkinson's disease [2]. Given that Ventus Therapeutics, the patent assignee, is actively developing brain-penetrant NLRP3 inhibitors (e.g., VENT-02) for neurodegenerative conditions [3], Nlrp3-IN-11 may serve as a valuable early-stage tool compound for exploring the target biology in these disease areas. Researchers can employ this compound in in vitro and potentially in vivo studies (subject to appropriate formulation and PK validation) to de-risk NLRP3 as a therapeutic target in cardiovascular and neurological disorders before advancing more costly development candidates.

HTS-Ready Material Procurement

The availability of Nlrp3-IN-11 with high purity (≥98.79%) and a defined solid form (freebase crystalline forms characterized in US Patent 12,516,060 B2) makes it a reliable choice for inclusion in high-throughput screening (HTS) libraries or as a positive control in secondary assays [4][1]. For industrial and academic screening centers, minimizing false positives and false negatives due to compound impurity or degradation is paramount. The well-characterized nature of Nlrp3-IN-11 reduces these risks, offering a procurement advantage over less rigorously defined NLRP3 inhibitor sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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